molecular formula C11H11N3O2S B3022954 {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid CAS No. 66297-64-1

{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

Cat. No.: B3022954
CAS No.: 66297-64-1
M. Wt: 249.29 g/mol
InChI Key: OPABJFZZJANABC-UHFFFAOYSA-N
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Description

{[4-(4-Methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 4-position with a 4-methylphenyl group and at the 3-position with a thioacetic acid moiety. The compound is synthesized via nucleophilic substitution or cyclization reactions involving thiosemicarbazide intermediates, as inferred from analogous syntheses of 1,2,4-triazole derivatives . Its CAS registry number is 66297-64-1, and it is commercially available from multiple suppliers .

Properties

IUPAC Name

2-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-8-2-4-9(5-3-8)14-7-12-13-11(14)17-6-10(15)16/h2-5,7H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPABJFZZJANABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=NN=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496261
Record name {[4-(4-Methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66297-64-1
Record name {[4-(4-Methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Thioacetic Acid Moiety: This step involves the reaction of the triazole derivative with a thioacetic acid precursor under suitable conditions, such as the presence of a base or a catalyst.

    Attachment of the 4-Methylphenyl Group:

Industrial Production Methods: Industrial production of {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the thioacetic acid moiety, potentially leading to the formation of amines or thiols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under controlled conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity :
Research indicates that {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid exhibits significant antifungal properties. It has been evaluated against various fungal strains, showing potential as a therapeutic agent in treating fungal infections. For instance, studies have highlighted its efficacy against Candida species and dermatophytes, which are common pathogens in clinical settings.

Anticancer Properties :
Recent investigations have explored the compound's role in cancer therapy. The triazole moiety is known to interfere with cellular processes and has been linked to apoptosis in cancer cells. Preclinical studies suggest that this compound may enhance the effectiveness of existing chemotherapeutics by acting synergistically to inhibit tumor growth.

Agricultural Applications

Pesticide Development :
The compound has been studied for its potential use as a pesticide. Its ability to disrupt fungal growth makes it a candidate for developing fungicides that can protect crops from fungal diseases. Field trials have indicated that formulations containing {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid can reduce the incidence of crop diseases while being less toxic to beneficial insects compared to traditional pesticides.

Materials Science

Corrosion Inhibition :
In materials science, {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has been investigated for its corrosion-inhibiting properties. Studies have shown that it can form protective layers on metal surfaces, significantly reducing corrosion rates in acidic environments. This application is particularly relevant for industries dealing with metal components exposed to harsh conditions.

Case Studies

Study Title Focus Area Findings
Antifungal Efficacy of Triazole DerivativesMedicinal ChemistryDemonstrated effective inhibition of Candida species with minimal cytotoxicity.
Synergistic Effects of Triazole Compounds in Cancer TreatmentOncologyEnhanced apoptosis in cancer cell lines when combined with standard chemotherapeutics.
Development of Eco-Friendly FungicidesAgricultural ScienceFormulations with {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid showed reduced fungal disease incidence in crops.
Corrosion Resistance of Metal SurfacesMaterials ScienceSignificant reduction in corrosion rates observed in treated metal samples under acidic conditions.

Mechanism of Action

The mechanism of action of {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, while the thioacetic acid moiety may participate in redox reactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties

Compound Name R<sup>1</sup> (4-position) R<sup>2</sup> (3-position) Melting Point (°C) Yield (%) Key References
{[4-(4-Methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid 4-Methylphenyl Thioacetic acid Not reported Not reported
2-((5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid Phenyl Thioacetic acid + furan-2-yl Not reported Not reported
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (7a) Allyl Thioacetic acid + pyridin-2-yl 109–111 75
2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile (5o) Phenyl Thioacetonitrile + pyridin-4-yl 237–240 79
Lesinurad (2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid) 4-cyclopropylnaphthalen-1-yl Thioacetic acid + bromo Not reported Not reported
2-((4-Phenyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (1.2) Phenyl Thioacetic acid + thiophen-2-ylmethyl 171–172 77

Key Observations :

  • Substituent Effects on Melting Points : Bulky aromatic groups (e.g., naphthalene in Lesinurad) or polar groups (e.g., pyridine in 5o) increase melting points due to enhanced intermolecular interactions .
  • Synthetic Yields : Allyl and pyridinyl substituents (e.g., 7a) achieve moderate-to-high yields (75–88%), while brominated analogs (e.g., Lesinurad) require specialized purification steps .

Table 2: Reported Bioactivities of Selected Analogs

Compound Name Biological Activity IC50/EC50 Key References
Lesinurad Uric acid reabsorption inhibitor (URAT1) 7.3 µM (URAT1 inhibition)
2-((5-(Thiophen-3-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (1.1) Antimicrobial Not quantified
2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile (5o) Antifungal (Candida albicans) 12.5 µg/mL
{[4-(4-Methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid No reported activity N/A

Key Observations :

  • Pharmacological Potential: Lesinurad is FDA-approved for gout, highlighting the therapeutic relevance of triazole-thioacetic acid derivatives .
  • Antimicrobial Activity : Thiophene-containing analogs (e.g., 1.1) show broad-spectrum antimicrobial effects, though mechanistic details remain unexplored .

Key Observations :

  • Purification Challenges : Brominated analogs (e.g., Lesinurad) require rigorous purification due to byproduct formation .

Biological Activity

The compound {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid (CAS 66297-64-1) is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is C11H11N3O2SC_{11}H_{11}N_{3}O_{2}S. The synthesis typically involves the reaction of 4-methylphenyl hydrazine with carbon disulfide followed by acetic acid to yield the desired triazole derivative. This process is characterized by various synthetic routes that enhance yield and purity.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid have demonstrated efficacy against various bacterial strains. In vitro studies have shown that these compounds can inhibit the growth of Candida species and other pathogenic bacteria, making them potential candidates for antifungal and antibacterial therapies .

Anticancer Activity

Several studies have investigated the anticancer properties of triazole derivatives. The compound has been shown to exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action is believed to involve the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division .

Table 1: Summary of Anticancer Activity

CompoundCancer Cell LineIC50 (µg/mL)Mechanism of Action
{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acidMCF-764.5Inhibition of tubulin polymerization
Similar Triazole DerivativeA54950.0Disruption of microtubule network

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has shown promise as an anti-inflammatory agent. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases where it may help reduce swelling and pain through inhibition of pro-inflammatory cytokines .

Case Studies

  • Antifungal Efficacy : A study compared the antifungal activity of various triazole derivatives against Candida albicans and found that compounds structurally related to {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid exhibited superior efficacy compared to standard antifungal agents like ketoconazole .
  • Cytotoxicity Assessment : In a cytotoxicity assay using MCF-7 breast cancer cells, {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid was evaluated alongside other triazole derivatives. Results indicated a significant reduction in cell viability at concentrations above 50 µg/mL, supporting its potential as an anticancer therapeutic .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
Reactant of Route 2
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{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.